1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
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Overview
Description
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyridine with methylhydrazine, followed by cyclization and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced pyrazolo[4,3-c]pyridine derivatives.
Substitution: Alkylated or acylated pyrazolo[4,3-c]pyridine derivatives.
Scientific Research Applications
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine: Similar structure but different ring fusion pattern.
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]azepine: Contains an additional ring, altering its chemical properties.
Uniqueness: 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for targeted research and applications where these specific properties are desired.
Properties
CAS No. |
1881331-05-0 |
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Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-7-2-3-8-4-6(7)5-9-10;;/h5,8H,2-4H2,1H3;2*1H |
InChI Key |
KLBULQPUEKNMAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C=N1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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